molecular formula C15H18N2O2 B6262392 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1094294-34-4

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B6262392
CAS No.: 1094294-34-4
M. Wt: 258.3
InChI Key:
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Description

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a substituted aniline with a suitable carboxylic acid derivative can lead to the formation of the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-1-(2-methylpropyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the specific combination of the cyclopropyl and 2-methylpropyl groups attached to the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

1094294-34-4

Molecular Formula

C15H18N2O2

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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